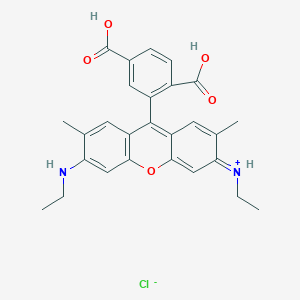![molecular formula C55H89ClN2O4 B1147972 1-Hexadecyl-2-[3-(1-hexadecyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-YL]-3,3-dimethyl-3H-indolium CAS No. 78566-75-3](/img/structure/B1147972.png)
1-Hexadecyl-2-[3-(1-hexadecyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-YL]-3,3-dimethyl-3H-indolium
Overview
Description
The compound is a type of indolium, which is a class of organic compounds based on the indole structure. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . In this case, the indolium has various hexadecyl (16-carbon) and methyl (1-carbon) substituents attached to it, as well as a propenyl (3-carbon) group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the large number of atoms and the presence of multiple rings. The indolium core would likely contribute to the compound’s aromaticity, while the various substituents could affect its overall shape and polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the large number of carbon atoms suggests that it would be quite hydrophobic (water-repelling). Its melting and boiling points would likely be relatively high due to the large size of the molecule .Scientific Research Applications
Photoelectric Conversion in Solar Cells
- Application : Enhancing photoelectric conversion efficiency in dye-sensitized solar cells.
- Mechanism : The compound, along with similar cyanine dyes, has been used to improve photoelectric conversion. This is achieved through co-sensitization, which enhances the light-absorbing properties of solar cells (Wu, Meng, Li, Teng, & Hua, 2009).
Near-Infrared Electrochemical Fluorescence Switching
- Application : Achieving reversible electrochemical fluorescence switching in the near-infrared region.
- Details : The compound's polymethine dye variant shows high absorption and emission in the NIR region, allowing for reversible electrochemical reactions. This property is pivotal for applications in electrochemical fluorescence switching (Seo, Pascal, Park, Shin, Yang, Maury, Sarwade, Andraud, & Kim, 2014).
Fluorescent Probes for Thiophenol Detection
- Application : Developing fluorescent probes for the selective determination of thiophenol.
- Significance : Due to thiophenol's toxicity in biological systems, the compound is used in creating selective fluorescent probes. It shows significant capability in distinguishing amino-substituted thiophenols, essential for environmental and biological monitoring (Sheng, Ye, Liu, He, Ren, & Yin, 2016).
High Sensitivity Analysis of Proteins
- Application : Enhanced detection of proteins in high-performance liquid chromatography.
- Utility : A variant of this compound, used as a dye, significantly lowers the limit of detection for proteins like bovine serum albumin. This is crucial for identifying low abundance proteins in various biological samples (Qiao, Wang, Ma, Deng, Liang, Zhang, Peng, & Zhang, 2009).
Aggregation Behavior in Aqueous Solutions
- Application : Investigating the aggregation behavior of similar compounds in solutions.
- Observations : Studies on the aggregation behavior of indocyanine dyes, which are structurally similar, reveal insights into molecular interactions and structural transformations in various concentrations and environments (Berlepsch & Böttcher, 2015).
Properties
IUPAC Name |
1-hexadecyl-2-[3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H89N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMFPKVKCCMEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H89N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694724 | |
| Record name | 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
778.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78566-75-3 | |
| Record name | 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





